(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
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Overview
Description
(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butyl ester, a hydroxy group, and a methyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrrolidine.
Protection of Hydroxy Group: The hydroxy group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole.
Formation of Pyrrolidine Ring: The protected intermediate undergoes cyclization to form the pyrrolidine ring.
Introduction of tert-Butyl Ester: The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions.
Deprotection: The final step involves deprotection of the hydroxy group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems for efficient and sustainable synthesis. These systems allow for precise control of reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure with an additional hydroxymethyl group.
tert-butyl 4-hydroxy-2-quinolone: Different core structure but similar functional groups.
Uniqueness
(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSRLPJZNWGMAM-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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